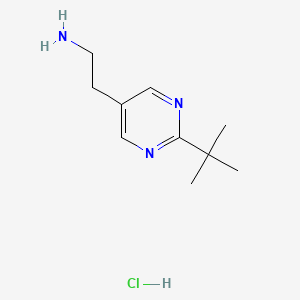![molecular formula C19H18N2O6 B14167426 ethyl {[3-(4-methoxyphenyl)-4-oxido-2-oxoquinoxalin-1(2H)-yl]oxy}acetate CAS No. 4647-16-9](/img/structure/B14167426.png)
ethyl {[3-(4-methoxyphenyl)-4-oxido-2-oxoquinoxalin-1(2H)-yl]oxy}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl {[3-(4-methoxyphenyl)-4-oxido-2-oxoquinoxalin-1(2H)-yl]oxy}acetate is a complex organic compound with a unique structure that combines a quinoxaline core with a methoxyphenyl group and an ethyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {[3-(4-methoxyphenyl)-4-oxido-2-oxoquinoxalin-1(2H)-yl]oxy}acetate typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline ring. The methoxyphenyl group is then introduced through a nucleophilic substitution reaction, followed by the esterification of the resulting compound with ethyl acetate under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl {[3-(4-methoxyphenyl)-4-oxido-2-oxoquinoxalin-1(2H)-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoxaline core or the methoxyphenyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoxalines .
Applications De Recherche Scientifique
Ethyl {[3-(4-methoxyphenyl)-4-oxido-2-oxoquinoxalin-1(2H)-yl]oxy}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential as an anticancer agent, given its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which ethyl {[3-(4-methoxyphenyl)-4-oxido-2-oxoquinoxalin-1(2H)-yl]oxy}acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoxaline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the methoxyphenyl group can enhance the compound’s binding affinity to specific proteins, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-methoxyphenylacetate: Similar in structure but lacks the quinoxaline core.
Ethyl (4-methoxybenzoyl)acetate: Contains a methoxyphenyl group but has a different core structure.
Chalcone derivatives: Share the methoxyphenyl group but have a different overall structure.
Uniqueness
Ethyl {[3-(4-methoxyphenyl)-4-oxido-2-oxoquinoxalin-1(2H)-yl]oxy}acetate is unique due to its combination of a quinoxaline core with a methoxyphenyl group and an ethyl acetate moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Propriétés
Numéro CAS |
4647-16-9 |
|---|---|
Formule moléculaire |
C19H18N2O6 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
ethyl 2-[3-(4-methoxyphenyl)-4-oxido-2-oxoquinoxalin-4-ium-1-yl]oxyacetate |
InChI |
InChI=1S/C19H18N2O6/c1-3-26-17(22)12-27-21-16-7-5-4-6-15(16)20(24)18(19(21)23)13-8-10-14(25-2)11-9-13/h4-11H,3,12H2,1-2H3 |
Clé InChI |
WPRIRGVNFFTTIQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CON1C2=CC=CC=C2[N+](=C(C1=O)C3=CC=C(C=C3)OC)[O-] |
Solubilité |
42 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Fluoro-5-methyl-3-(oxolan-2-ylmethyl)pyrimido[5,4-b]indol-4-one](/img/structure/B14167344.png)

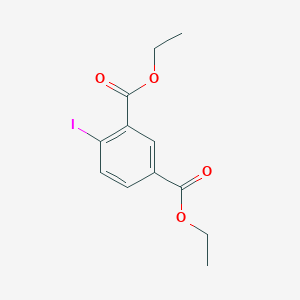



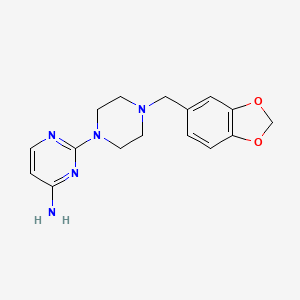

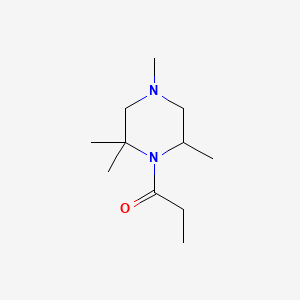
![3-[(2,4-dimethylanilino)methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B14167402.png)

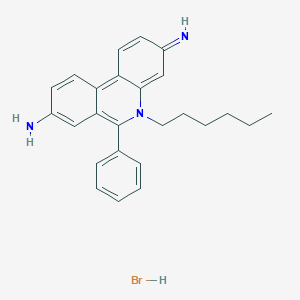
![5-(4-Fluoro-phenyl)-7-thiophen-2-yl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine](/img/structure/B14167417.png)
